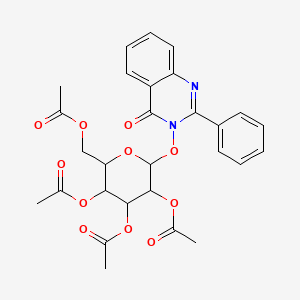
4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a quinazoline derivative that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the production of specific cytokines that are involved in the inflammatory and allergic response.
Biochemical and Physiological Effects:
Studies have shown that 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside has biochemical and physiological effects that are beneficial in various research applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation and allergic response.
Advantages and Limitations for Lab Experiments
The advantages of using 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation and allergic response. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside. These include further studies to determine its safety and efficacy in cancer treatment and anti-inflammatory and anti-allergic treatments. Additionally, research can be done to optimize the synthesis method and explore its potential use in other research applications.
Synthesis Methods
The synthesis of 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside involves the reaction of 2-phenyl-3(4H)-quinazolinone with 2,3,4,6-tetra-O-acetyl-D-gulopyranosyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent mixture of dimethylformamide and water at a specific temperature and for a specific duration.
Scientific Research Applications
4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside has been used in various scientific research applications. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in anti-inflammatory and anti-allergic treatments.
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-oxo-2-phenylquinazolin-3-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O11/c1-15(31)36-14-22-23(37-16(2)32)24(38-17(3)33)25(39-18(4)34)28(40-22)41-30-26(19-10-6-5-7-11-19)29-21-13-9-8-12-20(21)27(30)35/h5-13,22-25,28H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKVIYKVIMPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)ON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-(4-oxo-2-phenylquinazolin-3-yl)oxyoxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)

![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)